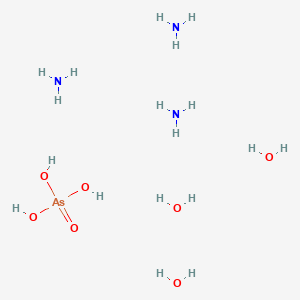
2-((5-Chloro-3-fluoropyridin-2-yl)amino)éthanol
Vue d'ensemble
Description
“2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C7H8ClFN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in numerous bioactive molecules .
Molecular Structure Analysis
The InChI code for “2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is 1S/C7H8ClFN2O/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2H2 . This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the molecule.
Applications De Recherche Scientifique
Synthèse de pyridines fluorées
Ce composé peut être utilisé dans la synthèse de pyridines fluorées . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . Elles présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituant(s) fortement attracteurs d'électrons dans le cycle aromatique .
Synthèse d'herbicides et d'insecticides
Ce composé a été utilisé comme matière première pour la synthèse de certains herbicides et insecticides . L'introduction d'atomes de fluor dans les structures principales est l'une des modifications chimiques les plus généralement utiles dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées .
Synthèse de médicaments anticancéreux
En faisant réagir la 5-chloro-2,3,6-trifluoropyridine avec d'autres composés, ce composé a été obtenu et utilisé comme précurseur pour la synthèse de médicaments anticancéreux . Cela met en évidence son utilisation potentielle dans l'industrie pharmaceutique, en particulier dans le développement de nouveaux traitements contre le cancer .
Synthèse d'agents d'imagerie
Ce composé a été utilisé dans la synthèse de pyridines substituées par 18 F, qui présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques . Ces agents peuvent être utilisés en imagerie médicale pour visualiser et mesurer les processus biologiques au niveau cellulaire et moléculaire .
Synthèse d'ingrédients actifs agricoles
Environ 10 % du chiffre d'affaires total des produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor
Mécanisme D'action
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is an active organic compound that is able to interact with a variety of biological targets. It is known to interact with enzymes, receptors, and other molecules in the body. Specifically, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is known to interact with the cytochrome P450 system, which is responsible for metabolizing a variety of drugs and other chemicals in the body. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is known to interact with the serotonin receptor, which is responsible for the regulation of mood and behavior.
Biochemical and Physiological Effects
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs and chemicals in the body. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to interact with the serotonin receptor, which can lead to changes in mood and behavior. Furthermore, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have anti-inflammatory, antifungal, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has several advantages and limitations when used in lab experiments. One of the advantages of using 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is relatively inexpensive and is non-toxic to humans. One of the limitations of using 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is that it is relatively unstable and can degrade over time. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is not soluble in water, so it must be dissolved in a solvent before use.
Orientations Futures
There are a variety of potential future directions for the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in scientific research. One potential direction is the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in the synthesis of novel pharmaceutical compounds. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new agrochemicals, pesticides, and dyes. Furthermore, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new diagnostic tests and biomarkers. Finally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new materials and devices for use in medical and scientific research.
Méthodes De Synthèse
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol can be synthesized from a variety of starting materials, including 5-chloro-3-fluoropyridine, ethylenediamine, and sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is a colorless liquid. The reaction is typically carried out at a temperature of 80-90 °C for a period of 30-60 minutes. The resulting product is then purified by distillation.
Propriétés
IUPAC Name |
2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGPFBKFFVDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682463 | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-67-5 | |
| Record name | Ethanol, 2-[(5-chloro-3-fluoro-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)





![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)
